molecular formula C14H20N2O B7636805 N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide

N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide

Cat. No.: B7636805
M. Wt: 232.32 g/mol
InChI Key: ZLBWEBIRVCLDJE-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pyrrolidine ring attached to an acetamide group, which is further substituted with a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide typically involves the reaction of 2,4-dimethylaniline with 2-pyrrolidinone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the 2-pyrrolidinone, followed by nucleophilic substitution with 2,4-dimethylaniline .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the pyrrolidine ring and the acetamide group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11-5-6-13(12(2)9-11)15-14(17)10-16-7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBWEBIRVCLDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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